molecular formula C8H8AuNOS B231818 gold(1+);N-phenyl-2-sulfanylacetamide CAS No. 16925-51-2

gold(1+);N-phenyl-2-sulfanylacetamide

Cat. No.: B231818
CAS No.: 16925-51-2
M. Wt: 363.19 g/mol
InChI Key: ODENGJOFMCVWCT-UHFFFAOYSA-M
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Description

Aurothioglycanide is a gold-containing compound with the molecular formula C₈H₈AuNOS and a molecular weight of 363.19 g/mol . It is known for its therapeutic applications, particularly in the treatment of rheumatoid arthritis. The compound is characterized by its unique structure, which includes a gold atom bonded to a thioglycolic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurothioglycanide can be synthesized by the reaction of aurous bromide with thioglycolic acid anilide . The reaction typically involves the following steps:

  • Preparation of aurous bromide (AuBr) by reacting gold with bromine.
  • Reaction of aurous bromide with thioglycolic acid anilide in an appropriate solvent.
  • Isolation and purification of the resulting aurothioglycanide.

Industrial Production Methods: Industrial production of aurothioglycanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Aurothioglycanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of gold.

    Reduction: Reduction reactions can convert aurothioglycanide to lower oxidation states.

    Substitution: The thioglycolic acid moiety can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand exchange reactions often involve the use of phosphines or other sulfur-containing ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species.

Scientific Research Applications

Aurothioglycanide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of aurothioglycanide in the treatment of rheumatoid arthritis is not fully understood. it is believed to involve the following pathways:

Comparison with Similar Compounds

    Aurothioglucose: Another gold-containing compound used in the treatment of rheumatoid arthritis.

    Auranofin: A gold complex with anti-inflammatory properties.

    Sodium aurothiomalate: A gold salt used in chrysotherapy for rheumatoid arthritis.

Comparison: Aurothioglycanide is unique due to its specific structure and the presence of the thioglycolic acid moiety. Compared to other gold compounds, it has distinct chemical properties and therapeutic effects. For example, aurothioglucose and auranofin have different ligands and mechanisms of action, making aurothioglycanide a valuable alternative in certain therapeutic contexts .

Properties

CAS No.

16925-51-2

Molecular Formula

C8H8AuNOS

Molecular Weight

363.19 g/mol

IUPAC Name

2-anilino-2-oxoethanethiolate;gold(1+)

InChI

InChI=1S/C8H9NOS.Au/c10-8(6-11)9-7-4-2-1-3-5-7;/h1-5,11H,6H2,(H,9,10);/q;+1/p-1

InChI Key

ODENGJOFMCVWCT-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NC(=O)CS.[Au+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C[S-].[Au+]

Origin of Product

United States

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